molecular formula C18H21NO2 B569552 N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide CAS No. 17322-51-9

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Cat. No.: B569552
CAS No.: 17322-51-9
M. Wt: 283.371
InChI Key: POTFBJGQRGNXKZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is known for its unique structure, which includes a dimethylamino group, a phenyl group, and a tolyl group attached to an acetamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide typically involves the reaction of N,N-dimethylacetamide with phenyl(4-tolyl)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Biological Activity

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS Number 17322-51-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The compound features a dimethylamino group, a methoxy group, and a phenyl ring substituted with a tolyl group. This structural complexity allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely through interference with microbial cell function.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, showing promise in inhibiting the growth of certain cancer cell lines.
  • Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the phenyl and tolyl groups can significantly influence potency. For instance, substituents on the aromatic rings can enhance or diminish activity against specific targets.

CompoundR GrouppIC50 ± SEIC50 (μM)
13,4-Dimethyl5.02 ± 0.0410
24-Isopropyl5.35 ± 0.044
34-Chloro4.23 ± 0.0859

This table illustrates the impact of different substituents on the biological activity of related compounds, highlighting trends that could inform further development of this compound derivatives.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated significant cytotoxicity against U-87 cells, suggesting potential as an anticancer agent (Study Reference: ).
  • Neuroprotective Effects : In vivo studies have shown that derivatives similar to this compound may exhibit neuroprotective effects in models of neurodegeneration, indicating a possible therapeutic avenue for conditions like Alzheimer's disease (Study Reference: ).
  • Antimicrobial Activity : Research has demonstrated that compounds with similar structures possess antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects (Study Reference: ).

Properties

IUPAC Name

N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-9-11-16(12-10-14)18(15-7-5-4-6-8-15)21-13-17(20)19(2)3/h4-12,18H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFBJGQRGNXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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